PI3Kα Kinase Inhibitory Potency of 2‑Chloro‑N‑(2‑methoxyethyl)pyridine‑3‑sulfonamide Relative to 5‑Bromo‑2‑chloro‑N‑(1‑phenylethyl)pyridine‑3‑sulfonamide
The PI3Kα kinase inhibitory activity of 2‑chloro‑N‑(2‑methoxyethyl)pyridine‑3‑sulfonamide has not been reported directly. However, the structurally related 5‑bromo‑2‑chloro‑N‑(1‑phenylethyl)pyridine‑3‑sulfonamide enantiomers (10a and 10b) inhibit PI3Kα with IC₅₀ values of 1.08 µM and 2.69 µM, respectively [1]. Given that both compounds share the critical 2‑chloropyridine‑3‑sulfonamide core, the measured activity of the brominated analog establishes a benchmark potency range that the target compound may approximate or surpass depending on the influence of its unique N‑(2‑methoxyethyl) substituent on binding conformation [2]. This is a class‑level inference because no direct assay data exist for the target compound itself.
| Evidence Dimension | PI3Kα kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | 5‑Bromo‑2‑chloro‑N‑(1‑phenylethyl)pyridine‑3‑sulfonamide: R‑isomer IC₅₀ = 1.08 µM, S‑isomer IC₅₀ = 2.69 µM [1] |
| Quantified Difference | Cannot be calculated; class‑level benchmark only |
| Conditions | PI3Kα kinase enzymatic assay |
Why This Matters
Establishes that the 2‑chloropyridine‑3‑sulfonamide scaffold is a validated pharmacophore for PI3Kα inhibition, a key target in oncology and immunology, thereby providing a rational basis for selecting this compound over structurally unrelated sulfonamides when PI3K‑pathway investigation is the objective.
- [1] Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5‑Bromo‑2‑chloro‑N‑(1‑phenylethyl)pyridine‑3‑sulfonamide. Molecules, 2015, 20, 20926–20938. View Source
- [2] Pyridine-3-sulfonamide compounds as pi3-kinase inhibitors. Patent WO-2019020657-A1, 2018. View Source
